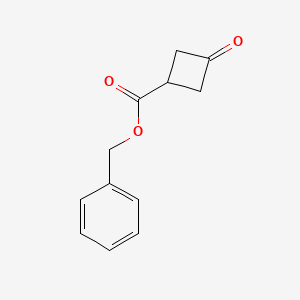

Benzyl 3-Oxocyclobutanecarboxylate

Description

Properties

IUPAC Name |

benzyl 3-oxocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-11-6-10(7-11)12(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGPYIKNRCXNQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578694 | |

| Record name | Benzyl 3-oxocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198995-91-4 | |

| Record name | Benzyl 3-oxocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Benzyl 3-Oxocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for Benzyl 3-Oxocyclobutanecarboxylate, a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and fine chemicals.[1] The synthesis is presented in two main stages: the preparation of the key intermediate, 3-oxocyclobutanecarboxylic acid, followed by its esterification to yield the final product. This guide includes detailed experimental protocols, tabulated quantitative data for easy comparison, and logical workflow diagrams to elucidate the synthesis process.

Part 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid

A common and well-documented route to 3-oxocyclobutanecarboxylic acid involves a multi-step synthesis starting from readily available reagents. This pathway proceeds through the formation of 3-benzylidene cyclobutylcarboxylic acid, followed by ozonolysis to yield the desired 3-oxocyclobutanecarboxylic acid.[2]

Logical Flow of Synthesis Pathway for 3-Oxocyclobutanecarboxylic Acid

Caption: Synthesis pathway for 3-Oxocyclobutanecarboxylic Acid.

Experimental Protocols for 3-Oxocyclobutanecarboxylic Acid Synthesis

Step 1-4: Preparation of 3-Benzal Cyclobutanecarbonitrile (V)

The initial steps involve the synthesis of intermediate compounds leading to 3-benzal cyclobutanecarbonitrile (V). These steps are outlined in patent CN103467270A and involve the reaction of methyl triphenylphosphine iodide with a cyclobutanone precursor, followed by subsequent functional group transformations.[2]

Step 5: Synthesis of 3-Benzal Cyclobutylcarboxylic Acid (VI)

-

Reaction: A mixture of 3-benzylidene cyclobutyronitrile (V) (16g, 0.085mol) and sodium hydroxide (NaOH) (17g, 0.425mol) is prepared in a 70% aqueous ethanol solution (300mL).

-

Conditions: The mixture is stirred at 90°C for 6 hours.

-

Work-up: After the reaction, the ethanol is removed by concentration. The remaining aqueous solution is cooled to room temperature and the pH is adjusted to 5. The product is extracted three times with ethyl acetate (200mL each). The combined organic phases are dried over anhydrous magnesium sulfate and then concentrated.

-

Yield: This procedure yields approximately 15.5g of 3-benzylidene cyclobutyl carboxylic acid (VI), which corresponds to a yield of 87%.[2]

Quantitative Data for Step 5

| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |

| 3-Benzylidene Cyclobutyronitrile (V) | 169.23 | 16 | 0.095 | - |

| Sodium Hydroxide (NaOH) | 40.00 | 17 | 0.425 | - |

| 3-Benzylidene Cyclobutyl Carboxylic Acid (VI) | 188.22 | 15.5 | 0.082 | 87 |

Step 6: Synthesis of 3-Oxocyclobutanecarboxylic Acid (VIII) via Ozonolysis

-

Reaction Setup: 3-benzylidene cyclobutyl carboxylic acid (VI) (106g, 0.56mol) is dissolved in dichloromethane (2L). The solution is cooled to -60°C using a dry ice/acetone bath.

-

Ozonolysis: Ozone is passed through the solution at a rate of 0.5 L/min until the solution turns blue, indicating the completion of the reaction.

-

Work-up: The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature. The solvent is then removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified to obtain the final white solid of 3-oxocyclobutanecarboxylic acid.

-

Yield: The yield for this step is reported to be around 72-78%.[2]

Quantitative Data for Step 6

| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |

| 3-Benzylidene Cyclobutyl Carboxylic Acid (VI) | 188.22 | 106 | 0.56 | - |

| 3-Oxocyclobutanecarboxylic Acid (VIII) | 114.10 | - | - | 72-78 |

Part 2: Benzylation of 3-Oxocyclobutanecarboxylic Acid

The final step in the synthesis is the esterification of 3-oxocyclobutanecarboxylic acid with benzyl alcohol or a benzyl halide. A reliable method for this transformation is the reaction of the carboxylic acid with benzyl bromide in the presence of a base.

Logical Flow of Benzylation

Caption: Benzylation of 3-Oxocyclobutanecarboxylic Acid.

Experimental Protocol for Benzylation

This protocol is adapted from a general procedure for the synthesis of benzyl esters of α,β-unsaturated carboxylic acids, which is applicable to 3-oxocyclobutanecarboxylic acid.

-

Reaction Setup: To a solution of 3-oxocyclobutanecarboxylic acid (10 mmol) and benzyl bromide (11 mmol) in a 1:1 mixture of DMF/1,4-dioxane (30 mL), sodium bicarbonate (10 mmol) is added at room temperature.

-

Reaction Conditions: The reaction mixture is heated and stirred at 90°C for 24 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with saturated sodium chloride solution and water. The organic layer is then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is evaporated under reduced pressure, and the crude product can be purified by recrystallization from an appropriate solvent to yield the pure this compound.

Quantitative Data for Benzylation

| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |

| 3-Oxocyclobutanecarboxylic Acid | 114.10 | 10 | 1.0 |

| Benzyl Bromide | 171.04 | 11 | 1.1 |

| Sodium Bicarbonate (NaHCO3) | 84.01 | 10 | 1.0 |

| This compound | 204.22 | - | - |

Note: Yields for this specific reaction are not explicitly reported in the searched literature but are generally high for this type of reaction.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources.

References

Benzyl 3-Oxocyclobutanecarboxylate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of Benzyl 3-Oxocyclobutanecarboxylate, a key intermediate in organic synthesis and drug discovery.

Chemical Properties and Structure

This compound is a versatile building block incorporating a strained cyclobutanone ring and a benzyl ester functionality. These features make it a valuable precursor for the synthesis of a variety of complex molecules, particularly in the development of novel therapeutics.

Identifiers and Descriptors

| Identifier | Value |

| IUPAC Name | Benzyl 3-oxocyclobutane-1-carboxylate |

| CAS Number | 198995-91-4[1][2] |

| Molecular Formula | C₁₂H₁₂O₃[1] |

| SMILES | O=C(OCC1=CC=CC=C1)C2CC(=O)C2 |

| InChIKey | OPGPYIKNRCXNQY-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 204.22 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 324.9 ± 35.0 °C (Predicted) | [1][4] |

| Density | 1.231 g/cm³ | [1] |

| Solubility | Soluble in ethanol, ether, and ester solvents; slightly soluble in water.[3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 3-Oxocyclobutanecarboxylic acid with benzyl alcohol. Several methods can be employed for this transformation, with a common and efficient approach being the use of coupling agents.

Synthesis Workflow

References

An In-depth Technical Guide to Benzyl 3-oxocyclobutanecarboxylate (CAS 198995-91-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-oxocyclobutanecarboxylate, identified by CAS number 198995-91-4, is a chemical compound that holds significance as a versatile intermediate in organic synthesis. Its strained cyclobutane ring and the presence of both a ketone and a benzyl ester functional group make it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its known characterization data, potential applications in drug discovery based on related structures, and detailed synthetic methodologies. While specific biological data for this compound is limited in publicly accessible literature, its structural motifs are present in various biologically active molecules, suggesting its potential as a scaffold in medicinal chemistry.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier databases.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O₃ | [1] |

| Molecular Weight | 204.22 g/mol | [1] |

| Appearance | White crystalline powder or pale yellow to brown liquid | [2] |

| Boiling Point (Predicted) | 324.9 ± 35.0 °C | [3] |

| Density (Predicted) | 1.231 g/cm³ | [3] |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | [4] |

| Number of H-bond Acceptors | 3 | [4] |

| Number of H-bond Donors | 0 | [4] |

| Number of Rotatable Bonds | 4 | [4] |

Synthetic Protocol: Benzylation of 3-Oxocyclobutanecarboxylic Acid

A common and effective method for the synthesis of this compound is the benzylation of 3-oxocyclobutanecarboxylic acid. The following protocol is a representative procedure based on established chemical principles.

Materials:

-

3-Oxocyclobutanecarboxylic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-oxocyclobutanecarboxylic acid (1.0 equivalent) in acetone, add potassium carbonate (2.0 equivalents).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Workflow for Synthesis and Purification:

Synthesis and Purification Workflow

Potential Biological Significance and Applications in Drug Discovery

The parent compound, 3-oxocyclobutanecarboxylic acid, is a crucial intermediate in the synthesis of a variety of pharmaceuticals, including inhibitors of Janus kinase (JAK), cholesteryl ester transfer protein (CETP), and thrombin.[5][6][7] This highlights the potential of its derivatives, such as this compound, to serve as starting materials for the development of novel therapeutics.

Potential Signaling Pathway Involvement (Hypothetical):

Given the known targets of drugs derived from 3-oxocyclobutanecarboxylic acid, it is plausible that novel compounds synthesized from this compound could modulate key signaling pathways involved in inflammation, immune response, and cancer. A hypothetical screening cascade for a novel compound derived from this intermediate is depicted below.

Hypothetical Drug Discovery Workflow

This compound is a valuable chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly in the field of drug discovery. While direct biological characterization is limited, its structural relationship to key pharmaceutical building blocks suggests that it is a promising starting point for the development of novel therapeutic agents. The synthetic protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers and scientists working with this compound and to stimulate further investigation into its potential applications.

References

- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. echemi.com [echemi.com]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]

- 6. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 7. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the NMR Spectral Analysis of Benzyl 3-Oxocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for Benzyl 3-Oxocyclobutanecarboxylate. Due to the limited availability of directly published experimental spectra for this specific compound, this guide leverages established NMR principles and spectral data from analogous structures to present a detailed prediction and interpretation of its ¹H and ¹³C NMR spectra. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by offering insights into the structural characterization of this and similar molecules.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is summarized in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predictions are based on the analysis of structurally similar compounds, including benzyl esters and cyclobutanone derivatives.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | Multiplet | 5H | Ar-H |

| ~5.15 | Singlet | 2H | -O-CH₂ -Ph |

| ~3.40 | Multiplet | 1H | CH -COO- |

| ~3.20 | Multiplet | 4H | -CH₂ -CO-CH₂ - |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (Ar-H): The five protons on the phenyl ring of the benzyl group are expected to appear as a complex multiplet around 7.35 ppm. The exact chemical shifts and coupling patterns will depend on the specific magnetic environments of the ortho, meta, and para protons.

-

Benzylic Protons (-O-CH₂-Ph): The two protons of the benzylic methylene group are chemically equivalent and are expected to appear as a sharp singlet at approximately 5.15 ppm. Their proximity to the electron-withdrawing ester oxygen and the aromatic ring results in a downfield shift.

-

Methine Proton (CH-COO-): The proton on the carbon bearing the carboxylate group is anticipated to resonate as a multiplet around 3.40 ppm. This proton will be coupled to the adjacent methylene protons on the cyclobutane ring, leading to a complex splitting pattern.

-

Cyclobutane Methylene Protons (-CH₂-CO-CH₂-): The four protons on the two methylene groups of the cyclobutanone ring are expected to appear as a complex multiplet around 3.20 ppm. These protons are diastereotopic and will exhibit complex spin-spin coupling with each other and with the methine proton.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound is detailed in Table 2. The chemical shifts (δ) are referenced to the solvent peak.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~205.0 | C =O (ketone) |

| ~172.0 | C =O (ester) |

| ~135.5 | Ar-C (quaternary) |

| ~128.5 | Ar-C H |

| ~128.2 | Ar-C H |

| ~128.0 | Ar-C H |

| ~66.5 | -O-C H₂-Ph |

| ~45.0 | -C H₂-CO-C H₂- |

| ~35.0 | C H-COO- |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons (C=O): Two distinct carbonyl signals are expected. The ketone carbonyl will appear significantly downfield, around 205.0 ppm, while the ester carbonyl will be found at a slightly more shielded position, around 172.0 ppm.

-

Aromatic Carbons (Ar-C): The six carbons of the phenyl ring will produce signals in the aromatic region (125-136 ppm). The quaternary carbon attached to the benzylic group will be a weak signal around 135.5 ppm, while the protonated aromatic carbons will appear around 128.0-128.5 ppm.

-

Benzylic Carbon (-O-CH₂-Ph): The carbon of the benzylic methylene group is expected to resonate at approximately 66.5 ppm.

-

Cyclobutane Carbons: The methylene carbons of the cyclobutanone ring are predicted to appear around 45.0 ppm. The methine carbon attached to the ester group will be located at approximately 35.0 ppm.

Experimental Protocol for NMR Analysis

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its ability to dissolve a wide range of organic molecules and its relatively simple residual solvent peak.

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of the purified compound in approximately 0.6 mL of CDCl₃.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

-

Procedure:

-

Weigh the desired amount of this compound into a clean, dry vial.

-

Add the appropriate volume of CDCl₃ containing 0.03% v/v TMS as an internal standard.

-

Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

2. NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion and resolution.

-

¹H NMR Parameters (Typical for a 400 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: 12-16 ppm (centered around 6 ppm).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

Temperature: 298 K.

-

-

¹³C NMR Parameters (Typical for a 100 MHz spectrometer):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: 220-240 ppm (centered around 110 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, depending on the sample concentration.

-

Temperature: 298 K.

-

3. Data Processing:

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for ¹H NMR or the residual solvent peak of CDCl₃ to 77.16 ppm for ¹³C NMR.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

Visualization of the NMR Spectral Analysis Workflow

The following diagram, generated using the DOT language, illustrates the logical workflow for the NMR spectral analysis of an organic compound like this compound.

Infrared Spectroscopy of Benzyl 3-Oxocyclobutanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy of Benzyl 3-Oxocyclobutanecarboxylate. The document details the characteristic vibrational frequencies, a comprehensive experimental protocol for obtaining the IR spectrum, and a workflow for spectral acquisition and analysis. This guide is intended to assist researchers and professionals in the accurate identification and characterization of this compound, which is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.

Core Concepts in the Infrared Spectrum

The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the cyclobutanone ring, the benzyl ester, and the aromatic ring. The strain of the four-membered ring and the electronic effects of the ester and benzyl groups significantly influence the positions of the key absorption bands.

The most prominent features in the spectrum are the carbonyl (C=O) stretching vibrations of the ketone and the ester. The cyclobutanone carbonyl stretch is expected at a higher frequency (around 1780-1800 cm⁻¹) compared to a typical acyclic ketone due to ring strain. The ester carbonyl stretch appears in its characteristic region (around 1735-1750 cm⁻¹).

The spectrum will also display absorptions corresponding to the C-O stretching of the ester group, the C-H stretching and bending of the aliphatic cyclobutane ring and the benzylic methylene group, and the characteristic absorptions of the aromatic ring.

Predicted Infrared Absorption Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound based on established group frequencies.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3100 - 3000 | Medium | C-H Stretch | Aromatic Ring (Ar-H) |

| ~3000 - 2850 | Medium | C-H Stretch (asymmetric and symmetric) | Aliphatic (CH₂, CH) |

| ~1790 | Strong | C=O Stretch | Cyclobutanone |

| ~1740 | Strong | C=O Stretch | Ester |

| ~1600, ~1495, ~1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1410 | Medium | CH₂ Scissoring | Cyclobutane/Benzylic CH₂ |

| ~1250 - 1150 | Strong | C-O Stretch (asymmetric) | Ester |

| ~1150 - 1000 | Strong | C-O Stretch (symmetric) | Ester |

| ~750, ~700 | Strong | C-H Out-of-plane Bend | Monosubstituted Aromatic |

Experimental Protocol for Infrared Spectroscopy

This section outlines a detailed methodology for acquiring the Fourier-Transform Infrared (FTIR) spectrum of this compound.

1. Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

-

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal, or alternatively, materials for preparing a thin film or a potassium bromide (KBr) pellet.

2. Sample Preparation:

This compound is typically a liquid at room temperature. The following methods are suitable for analysis:

-

Attenuated Total Reflectance (ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol or acetone and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of this compound onto the center of the ATR crystal to completely cover the crystal surface.

-

Acquire the sample spectrum.

-

-

Thin Film (Salt Plates):

-

Use clean and dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Place a small drop of the liquid sample on one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

-

Mount the salt plates in the spectrometer's sample holder.

-

Acquire the spectrum. After analysis, clean the plates thoroughly with a suitable dry solvent.

-

3. Data Acquisition:

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

Apodization: Happ-Genzel function is commonly used.

4. Data Processing:

-

The acquired sample spectrum is automatically ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Perform baseline correction if necessary to ensure the baseline is flat.

-

Peak picking algorithms can be used to identify the precise wavenumbers of the absorption maxima.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental and analytical processes.

Caption: Experimental workflow for obtaining and analyzing the IR spectrum.

Caption: Relationship between molecular structure and IR spectral features.

Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of Benzyl 3-Oxocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and methodologies for analyzing Benzyl 3-Oxocyclobutanecarboxylate using mass spectrometry. We delve into the predicted fragmentation pathways of this molecule, supported by established principles of mass spectrometry and data from related chemical structures. This document provides detailed experimental protocols and presents data in a clear, comparative format to aid researchers in their analytical endeavors.

Predicted Mass Spectrometry Fragmentation of this compound

Upon ionization, typically through electron impact (EI), the molecule will form a molecular ion ([M]•+). The fragmentation of this molecular ion is expected to proceed through several competing pathways, driven by the relative stabilities of the resulting fragment ions and neutral losses.

Key Predicted Fragmentation Pathways:

-

Formation of the Tropylium Ion: A hallmark of benzyl-containing compounds is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. This is expected to be a prominent peak in the mass spectrum, arising from the cleavage of the benzyl-oxygen bond.

-

Cyclobutane Ring Opening: Cyclobutane derivatives are known to undergo ring opening upon electron impact.[1] This can be followed by the loss of small neutral molecules such as ethene (C₂H₄).

-

Cleavage Alpha to the Carbonyl Group: As a ketone, fragmentation is expected to occur at the bonds adjacent to the carbonyl group.[2][3] This can lead to the loss of carbon monoxide (CO) or other fragments.

-

McLafferty Rearrangement: The presence of a γ-hydrogen relative to the keto group allows for the possibility of a McLafferty rearrangement, a common fragmentation pathway for ketones and esters.[4]

-

Ester-related Fragmentations: General fragmentation patterns for esters include the loss of the alkoxy group (-OR) or rearrangements.[2]

The interplay of these pathways will dictate the final appearance of the mass spectrum. The relative abundance of the different fragment ions will depend on the ionization energy and the specific mass spectrometry technique employed.

Tabulated Quantitative Data

Due to the absence of specific experimental mass spectra for this compound in the public domain, the following table presents a predicted set of major fragment ions and their corresponding m/z values. These predictions are based on the fragmentation patterns of structurally related compounds, including benzyl esters, cyclobutane derivatives, and β-keto esters.[1][4][5]

| Predicted Fragment Ion | m/z (Predicted) | Proposed Origin |

| [C₁₂H₁₂O₃]•+ (Molecular Ion) | 204 | Parent Molecule |

| [C₇H₇]⁺ (Tropylium Ion) | 91 | Cleavage of the benzyl group |

| [M - C₇H₇]⁺ | 113 | Loss of the benzyl group |

| [M - CO]•+ | 176 | Loss of carbon monoxide from the cyclobutanone ring |

| [M - C₂H₄]•+ | 176 | Ring opening followed by loss of ethene |

| [C₈H₈O]•+ | 120 | Rearrangement and fragmentation |

| [C₅H₅O]⁺ | 81 | Fragmentation of the cyclobutanecarboxylate moiety |

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile organic compounds.[6]

3.1. Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound standard.

-

Dissolution: Dissolve the standard in 10 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane to create a stock solution of 1 mg/mL.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution to achieve the desired concentration range for calibration and analysis.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: 1 µL of the sample solution is injected in split or splitless mode, depending on the concentration.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Visualizing Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways and the logical workflow for the analysis of this compound.

Caption: Predicted Fragmentation Pathways of this compound.

Caption: Experimental Workflow for GC-MS Analysis.

References

- 1. Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations - Repository of the Academy's Library [real.mtak.hu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Gas chromatography-mass spectrometry of C1-C20 fatty acid benzyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Formation of Benzyl 3-Oxocyclobutanecarboxylate

For Immediate Release

This technical guide provides an in-depth analysis of the synthesis of Benzyl 3-Oxocyclobutanecarboxylate, a pivotal intermediate in the development of novel therapeutics.[1][2][3] The document outlines two primary synthetic pathways for its precursor, 3-oxocyclobutanecarboxylic acid, and details the subsequent esterification to yield the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction

This compound is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of a wide array of pharmacologically active molecules. Its rigid cyclobutane core and reactive keto-ester functionalities make it an attractive scaffold for the design of enzyme inhibitors and other targeted therapies. This guide will explore the prevalent mechanisms and experimental protocols for its formation, providing a comprehensive resource for its efficient synthesis.

Synthetic Pathways to 3-Oxocyclobutanecarboxylic Acid

The formation of the crucial precursor, 3-oxocyclobutanecarboxylic acid, can be achieved through several synthetic routes. Two prominent and well-documented methods are detailed below.

Route 1: Synthesis from Diisopropyl Malonate and 2,2-Dimethoxy-1,3-dibromopropane

This pathway involves the formation of the cyclobutane ring via a nucleophilic substitution reaction, followed by hydrolysis and decarboxylation.[4][5]

Experimental Protocol:

A detailed experimental protocol for this route is summarized in the table below.[4][5]

| Step | Reactants | Reagents and Solvents | Reaction Conditions | Product | Yield (%) |

| 1 | Diisopropyl malonate, 2,2-dimethoxy-1,3-dibromopropane | Potassium tert-butoxide, N,N-Dimethylformamide (DMF) | -5°C to 140°C, 4 days | 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diisopropyl ester | Not explicitly stated |

| 2 | 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diisopropyl ester | Concentrated hydrochloric acid, Water | 75-80°C for 30h, then 102-106°C for 120h | 3-Oxocyclobutanecarboxylic acid | ~40-45 (from product A) |

Reaction Mechanism:

The logical flow of this synthetic route is illustrated in the following diagram.

Route 2: Synthesis from Acetone, Bromine, and Malononitrile

This alternative route provides a three-step synthesis to 3-oxocyclobutanecarboxylic acid with a high overall yield.[6][7]

Experimental Protocol:

The experimental details for this synthetic pathway are outlined below.[7]

| Step | Reactants | Reagents and Solvents | Reaction Conditions | Product | Yield (%) |

| 1 | Acetone, Bromine | Ethanol | Room temperature, 10-16h | 1,3-Dibromoacetone | Not explicitly stated |

| 2 | 1,3-Dibromoacetone, Malononitrile | Sodium iodide, Tetrabutylammonium bromide (TBAB), DMF | Not explicitly stated | 3,3-Dicyanocyclobutanone | Not explicitly stated |

| 3 | 3,3-Dicyanocyclobutanone | 6M Hydrochloric acid | Reflux, 24h | 3-Oxocyclobutanecarboxylic acid | 92 |

Reaction Mechanism:

The sequence of reactions for this synthesis is depicted in the following workflow.

References

- 1. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound [myskinrecipes.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

Starting materials for 3-oxocyclobutanecarboxylic acid synthesis

Synthesis of 3-Oxocyclobutanecarboxylic Acid: A Technical Guide

Introduction

3-Oxocyclobutanecarboxylic acid is a pivotal intermediate in the pharmaceutical and chemical industries, serving as a versatile building block for a range of active pharmaceutical ingredients (APIs), including treatments for cancer and autoimmune diseases.[1][2] Its unique four-membered ring structure, containing both a ketone and a carboxylic acid, allows for diverse chemical modifications.[1] This guide provides an in-depth overview of the primary synthetic routes starting from various materials, detailing experimental protocols and comparative data for researchers and drug development professionals.

Route 1: From Malonate Esters and Dihaloalkanes

A prevalent and scalable method for synthesizing 3-oxocyclobutanecarboxylic acid involves the cyclization of a malonate ester with a dihaloalkane, followed by hydrolysis and decarboxylation. This route is advantageous due to the availability and relatively low cost of the starting materials.[2]

Logical Workflow: Malonate Ester Route

Caption: Synthesis via malonate ester cyclization and subsequent hydrolysis.

Experimental Protocol

Step 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (Intermediate A) [2][3]

-

To a flask, add N,N-dimethylformamide (DMF) and potassium tert-butoxide.

-

Stir the mixture and cool to -5°C using an ice bath.

-

Slowly add a solution of diisopropyl malonate in DMF over 3 hours.

-

After the addition is complete, warm the mixture to 20°C and stir for 1 hour.

-

Add 2,2-dimethoxy-1,3-dibromopropane and heat the reaction mixture to 140°C for 4 days.[2][3]

-

After the reaction, distill off approximately half of the DMF.

-

Cool the mixture, add water, and extract four times with n-heptane.

-

Dry the combined organic phases and concentrate under reduced pressure to yield Intermediate A.[3]

Step 2: Synthesis of 3-Oxocyclobutanecarboxylic Acid [2][3]

-

In a flask, combine Intermediate A (from Step 1), water, and concentrated hydrochloric acid.

-

Heat the mixture to 75-80°C and maintain for approximately 30-32 hours.[2][3]

-

Increase the temperature to 102-106°C and maintain for an additional 120 hours to ensure complete reaction.[2][3]

-

Distill off about two-thirds of the solvent.

-

Extract the remaining solution with dichloromethane.

-

Dry the organic phase with anhydrous sodium sulfate, concentrate, and recrystallize from dichloromethane and n-heptane to obtain the final product.[3]

Quantitative Data Summary: Malonate Ester Route

| Starting Materials | Reagents & Solvents | Reaction Time | Temperature (°C) | Yield | Reference |

| Diisopropyl Malonate, 2,2-dimethoxy-1,3-dibromopropane | KOBu, DMF, Conc. HCl | ~152 hours | 75-106 | ~15-20% | [2][3] |

| Diethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | 20% HCl | 50 hours | Reflux | 70% | [4] |

| Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | 6N HCl | Weekend | 155-160 | >100% (crude) | [4] |

| Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | 20% HCl | 60 hours | Reflux | 97% | [5] |

Route 2: From Acetone, Bromine, and Malononitrile

Another documented approach begins with more fundamental starting materials: acetone, bromine, and malononitrile. This multi-step synthesis involves the formation of a dicyano cyclobutanone intermediate, which is subsequently hydrolyzed to the target acid.[6]

Synthetic Pathway: Acetone/Malononitrile Route

Caption: Synthesis from acetone and malononitrile via a dicyano intermediate.

Experimental Protocol

Detailed protocols for the initial steps from acetone were not fully elucidated in the search results. The final hydrolysis step is described.

Final Step: Hydrolysis of 3,3-dicyano cyclobutanone [6]

-

Suspend 3,3-dicyano cyclobutanone (0.5 mol) in 420 mL of 6M aqueous hydrochloric acid.

-

Heat the suspension to reflux (80°C) for 24 hours.

-

After the reaction is complete, evaporate the mixture to dryness.

-

Add toluene (500 mL) and wash with water (100 mL).

-

Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate to obtain the crude product.

-

Recrystallize from methyl tertiary butyl ether to yield pure 3-oxocyclobutanecarboxylic acid.

Quantitative Data Summary: Acetone/Malononitrile Route

| Intermediate | Reagents & Solvents | Reaction Time | Temperature (°C) | Yield | Reference |

| 3,3-dicyano cyclobutanone | 6M HCl (aq), Toluene | 24 hours | 80 (Reflux) | 92% | [6] |

Route 3: Ozonolysis of 3-Benzylidene Cyclobutylcarboxylic Acid

A less common but notable route involves the ozonolysis of an unsaturated precursor. This method can offer high yields in the final oxidative cleavage step, but the synthesis of the precursor itself involves multiple steps.[7]

Experimental Workflow: Ozonolysis Route

Caption: General workflow for the ozonolysis-based synthesis method.

Experimental Protocol

Final Step: Ozonolysis of 3-benzylidene cyclobutylcarboxylic acid [7]

-

Dissolve 3-benzylidene cyclobutylcarboxylic acid (0.1 mol) in 500 mL of dichloromethane in a flask suitable for ozonolysis.

-

Cool the solution to -78°C.

-

Bubble ozone gas through the solution until a blue color persists, indicating the reaction is complete.

-

Purge the solution with nitrogen gas to remove excess ozone.

-

Add dimethyl sulfide (0.2 mol) and allow the mixture to warm to room temperature.

-

Wash the organic phase with a saturated sodium bicarbonate solution.

-

Dry the organic phase with anhydrous magnesium sulfate, concentrate, to yield the final product as a white solid.

Quantitative Data Summary: Ozonolysis Route

| Starting Material (Precursor) | Reagents & Solvents | Reaction Time | Temperature (°C) | Yield | Reference |

| 3-benzylidene cyclobutylcarboxylic acid | O₃, CH₂Cl₂, (CH₃)₂S | Not specified | -78 | 72-78% | [7] |

Summary and Comparison

The choice of synthetic route for 3-oxocyclobutanecarboxylic acid depends on factors such as scale, cost of starting materials, and available equipment.

-

The Malonate Ester Route is well-documented for large-scale production, though it involves long reaction times at high temperatures.[2][3][8] Variations in the hydrolysis/decarboxylation step show significant differences in yield and reaction time, with the use of 20% HCl providing a high yield (97%) in 60 hours.[5]

-

The Acetone/Malononitrile Route offers a very high-yield final step (92%) under milder conditions, making it an attractive option if the dicyano intermediate is readily accessible.[6]

-

The Ozonolysis Route provides a good yield in its final oxidative cleavage step but requires the synthesis of a complex precursor and specialized equipment (an ozone generator).[7]

For industrial applications, optimizing the malonate ester route, perhaps through continuous flow processes as suggested by recent innovations, appears to be the most established path.[8] For laboratory-scale synthesis where yield is paramount, the hydrolysis of 3,3-dicyano cyclobutanone is highly effective.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 7. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 8. Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid - ACS Green Chemistry [gcande.digitellinc.com]

Physical properties of Benzyl 3-Oxocyclobutanecarboxylate (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physical properties of Benzyl 3-Oxocyclobutanecarboxylate, a versatile intermediate in organic synthesis. The information presented herein is intended to support research and development activities in the pharmaceutical and chemical industries.

Core Physical Properties

The physical characteristics of a compound are critical for its application in synthesis and formulation. Below are the reported boiling point and density for this compound.

| Physical Property | Value | Notes |

| Boiling Point | 324.9 ± 35.0 °C | Predicted |

| Density | 1.231 g/cm³ | - |

Experimental Protocols

While specific experimental determinations for this compound are not publicly detailed, the following standard laboratory protocols are suitable for the determination of its boiling point and density.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and effective technique for determining the boiling point of a small quantity of a liquid organic compound.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube or fusion tube

-

Heating source (e.g., Bunsen burner or hot plate)

-

Stand and clamps

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is immersed in a Thiele tube or an oil bath.

-

The bath is heated gently and uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The boiling point is recorded as the temperature at which a rapid and continuous stream of bubbles is observed.

Determination of Density (Pycnometer Method)

A pycnometer, a flask with a specific volume, is used for the precise measurement of a liquid's density.

Apparatus:

-

Pycnometer (volumetric flask with a ground-glass stopper)

-

Analytical balance

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with the sample liquid, this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, carefully dried on the outside, and weighed again.

-

The weight of the liquid is determined by subtracting the weight of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical compound.

Caption: Workflow for Determining Physical Properties.

Solubility Profile of Benzyl 3-Oxocyclobutanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a compound in a particular solvent is a critical physical property that influences its application in chemical synthesis, purification, and formulation. It is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. For Benzyl 3-Oxocyclobutanecarboxylate, a compound with both polar (ester, ketone) and nonpolar (benzyl group, cyclobutane ring) functionalities, its solubility is expected to vary across a range of organic solvents.

Qualitative Solubility Data

Based on a review of synthetic procedures utilizing this compound, a qualitative assessment of its solubility in several common organic solvents has been compiled. These solvents have been used in reactions involving the target compound, indicating at least partial solubility to facilitate chemical transformations.

| Solvent | Chemical Formula | Type | Qualitative Solubility |

| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated | Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | Soluble |

| Methanol (MeOH) | CH₃OH | Polar Protic | Soluble |

| Acetonitrile | CH₃CN | Polar Aprotic | Soluble |

| Diethyl ether | (C₂H₅)₂O | Ether | Likely Soluble |

| Ethyl acetate | C₄H₈O₂ | Ester | Likely Soluble |

| Acetone | C₃H₆O | Ketone | Likely Soluble |

| Water | H₂O | Polar Protic | Limited to Insoluble |

Note: "Soluble" indicates that the compound is used as a reagent in the specified solvent in documented chemical reactions. "Likely Soluble" is inferred based on the solubility of structurally similar compounds. "Limited to Insoluble" is based on the general properties of organic esters.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in a given organic solvent.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker set to the desired temperature.

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Once the solvent is fully evaporated, reweigh the vial containing the solid residue. The difference in weight corresponds to the mass of the dissolved this compound.

-

Alternatively, for a more precise measurement, prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze the saturated solution and the standard solutions using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of the solute in the saturated solution.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) using the data obtained from the analysis.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This technical guide provides a foundational understanding of the solubility of this compound. For precise quantitative data, it is imperative that researchers perform the detailed experimental protocol outlined above. The provided qualitative data can serve as a useful starting point for solvent selection in various research and development applications.

The Cyclobutane Core: A Cornerstone in Modern Synthesis and Drug Discovery

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocycle, has transitioned from a synthetic curiosity to a pivotal structural element in modern organic chemistry and medicinal chemistry. Its inherent ring strain, once viewed as a liability, is now harnessed to drive unique chemical transformations and to impart desirable conformational rigidity in bioactive molecules. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of cyclobutane derivatives, with a focus on their application in drug development.

A Historical Perspective: From Discovery to Synthetic Utility

The journey of cyclobutane chemistry began in the early 20th century, with the first synthesis of cyclobutane itself being a landmark achievement. However, it was the development of stereocontrolled synthetic methodologies in the latter half of the century that truly unlocked the potential of this strained ring system. The advent of photochemical and thermal [2+2] cycloaddition reactions provided the first reliable entries into the cyclobutane framework, paving the way for the synthesis of a diverse array of derivatives.

Key Synthetic Strategies for Constructing the Cyclobutane Ring

The construction of the cyclobutane core can be broadly categorized into three main strategies: cycloaddition reactions, ring expansion reactions, and miscellaneous cyclization methods.

[2+2] Cycloaddition Reactions

The most prevalent and versatile method for synthesizing cyclobutane derivatives is the [2+2] cycloaddition reaction, where two unsaturated components combine to form a four-membered ring. This can be achieved through either photochemical or thermal activation.

Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of cyclobutanes, often proceeding with high stereospecificity. These reactions typically involve the excitation of an alkene to its triplet state, which then adds to a ground-state alkene in a stepwise fashion. Enones are common substrates in these reactions, and both intramolecular and intermolecular variants are widely used.

Table 1: Quantitative Data for Representative Photochemical [2+2] Cycloaddition Reactions

| Entry | Reactants | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |

| 1 | 2-Cyclohexenone, Ethylene | Acetone, hv | Bicyclo[4.2.0]octan-2-one | >90 | - | - | [1] |

| 2 | Chiral enone, Ethylene | hv | Chiral tricyclic cyclobutane | - | 92% de | - | [1] |

| 3 | Fused enone, Allene | hv | Methylene-cyclobutane | 96 | 100% de | - | [2] |

| 4 | Isoquinolone, Alkene | Chiral H-bonding template, hv | Tricyclic cyclobutane | 86-98 | >95:5 | - | [3] |

| 5 | Acyclic Enones | Ru(bipy)₃²⁺, visible light | Tetrasubstituted cyclobutane | 84 | >20:1 | - | [4] |

Ketenes are highly reactive species that readily undergo thermal [2+2] cycloaddition with a variety of alkenes to form cyclobutanones. These reactions are often highly stereoselective and have been extensively used in the synthesis of complex molecules. Lewis acids can be employed to promote these cycloadditions, often leading to increased yields and altered diastereoselectivity compared to purely thermal conditions.[5]

Table 2: Quantitative Data for Representative Thermal [2+2] Cycloaddition Reactions of Ketenes

| Entry | Ketene Precursor | Alkene | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Phenylacetyl chloride | Cyclohexene | EtAlCl₂ | Bicyclic cyclobutanone | 84 | 13:1 |[5] | | 2 | Phenylacetyl chloride | Cyclopentene | Thermal | Bicyclic cyclobutanone | 5 | 1:1 |[6] | | 3 | Dichloroketene | Cyclopentadiene | Thermal | Dichlorobicyclic cyclobutanone | High | - |[7] | | 4 | Alkynyl ether | Pendant alkene | Thermolysis | Fused cyclobutanone | Good to excellent | Moderate to high |[1] |

Ring Expansion of Cyclopropylcarbinyl Systems

Ring expansion reactions of cyclopropylcarbinyl derivatives provide an alternative and powerful route to cyclobutane structures. These reactions can be initiated by various reagents and often proceed with high stereoselectivity. Rhodium(II) catalysts have proven to be particularly effective in promoting the ring expansion of cyclopropyl N-tosylhydrazones to yield 1-substituted cyclobutenes.[8]

Table 3: Quantitative Data for Representative Ring Expansion Reactions

| Entry | Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1 | Cyclopropyl N-tosylhydrazone | Rh₂(OAc)₄ | 1-Arylcyclobutene | High | [8] |

| 2 | Cyclopropyl N-tosylhydrazone (gram scale) | Rh₂(OAc)₄ | 1-Arylcyclobutene | 84 | [8] |

| 3 | Chiral sulfanyl cyclopropyl carbinols | - | Chiral cyclobutenes | 62-88 | [2] |

Experimental Protocols for Key Syntheses

General Procedure for Intramolecular [2+2] Photocycloaddition of an Enone

A solution of the enone (1.0 equiv) in an appropriate solvent (e.g., acetone, CH₂Cl₂) is deoxygenated by bubbling with nitrogen or argon for 30 minutes. The solution is then irradiated in a photoreactor equipped with a suitable lamp (e.g., medium-pressure mercury lamp with a Pyrex filter) at a controlled temperature (e.g., -78 °C). The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[9][10]

General Procedure for Lewis Acid-Promoted [2+2] Cycloaddition of a Ketene with an Alkene

To a solution of the acid chloride (1.0 equiv) and the alkene (2.0-3.0 equiv) in a dry, inert solvent (e.g., CH₂Cl₂) at low temperature (e.g., -78 °C) is added a Lewis acid (e.g., EtAlCl₂, 1.0-2.5 equiv) dropwise. The reaction mixture is stirred at this temperature for a specified time, and the progress is monitored by TLC. The reaction is then quenched by the slow addition of a suitable reagent (e.g., triethylamine, followed by water). The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography to afford the cyclobutanone product.[6]

Synthesis of Apalutamide (Illustrative Example of a Cyclobutane-Containing Drug)

The synthesis of apalutamide involves the construction of a complex cyclobutane-containing scaffold. While the full industrial synthesis is proprietary, key steps often involve the formation of a substituted cyclobutane ring followed by functional group manipulations to introduce the necessary pharmacophoric elements. These steps may include cycloaddition reactions or other cyclization strategies to build the core four-membered ring.

Visualization of Synthetic Pathways and Biological Mechanisms

Synthetic Strategies for Cyclobutane Formation

Caption: Major synthetic routes to cyclobutane derivatives.

Mechanism of Action of Apalutamide in Androgen Receptor Signaling

Caption: Apalutamide inhibits androgen receptor signaling.

The Role of Cyclobutane Derivatives in Drug Discovery

The unique conformational properties of the cyclobutane ring make it an attractive scaffold in drug design. Its rigid, puckered structure can be used to lock a molecule in a bioactive conformation, thereby enhancing its potency and selectivity for a biological target. Furthermore, the introduction of a cyclobutane moiety can improve the pharmacokinetic properties of a drug candidate, such as metabolic stability and oral bioavailability.

Notable examples of drugs containing a cyclobutane ring include:

-

Carboplatin: An anticancer agent used in the treatment of various cancers.

-

Boceprevir: An antiviral drug for the treatment of hepatitis C.

-

Apalutamide: An androgen receptor inhibitor for the treatment of prostate cancer.[6][11][12][13][14]

The successful development of these drugs has spurred further interest in the exploration of cyclobutane derivatives as potential therapeutic agents for a wide range of diseases.

Conclusion and Future Outlook

The field of cyclobutane synthesis has matured significantly, providing chemists with a robust toolbox for the construction of this valuable structural motif. The continued development of novel, efficient, and stereoselective synthetic methods will undoubtedly lead to the discovery of new cyclobutane-containing molecules with important applications in materials science and medicine. As our understanding of the intricate relationship between three-dimensional molecular structure and biological activity deepens, the cyclobutane core is poised to play an even more prominent role in the design and development of next-generation therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01727K [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. orgsyn.org [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intramolecular [2+2] Photocycloaddition of Cyclic Enones: Selectivity Control by Lewis Acids and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Proposed Theoretical Framework for the Conformational Analysis of Benzyl 3-Oxocyclobutanecarboxylate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The conformational landscape of small cyclic molecules is of paramount importance in medicinal chemistry and drug design, as it directly influences their interaction with biological targets. Benzyl 3-oxocyclobutanecarboxylate, a molecule incorporating a strained four-membered ring, presents a unique conformational challenge due to the interplay of ring puckering and substituent orientation. This whitepaper outlines a comprehensive theoretical approach for the in-depth conformational analysis of this compound. In the absence of specific experimental data in the current literature, this document serves as a technical guide, proposing a robust computational methodology based on established principles of theoretical chemistry and conformational analysis of related cyclobutane derivatives. The proposed study aims to elucidate the preferred three-dimensional structures, relative stabilities, and key geometric parameters of the possible conformers of this compound, providing a foundational understanding for its potential applications in drug development.

Introduction to Cyclobutane Conformation

The cyclobutane ring is characterized by significant ring strain, a combination of angle strain and torsional strain.[1] To alleviate some of the torsional strain that would be present in a planar conformation, the cyclobutane ring adopts a puckered or "butterfly" shape.[1] This puckering leads to two distinct substituent positions: axial and equatorial. The interconversion between these puckered conformations is a low-energy process. For substituted cyclobutanes, the substituents can occupy either axial or equatorial positions, leading to different conformers with varying steric interactions and, consequently, different energies. The conformational preference of substituents on a cyclobutane ring is a key determinant of the molecule's overall shape and reactivity.[2][3]

Proposed Computational Methodology

To thoroughly investigate the conformational preferences of this compound, a multi-step computational protocol is proposed. This approach, leveraging the power of modern computational chemistry techniques, is designed to identify all low-energy conformers and provide detailed insights into their geometric and energetic properties.

Initial Conformational Search

A systematic conformational search will be performed to identify all possible stereoisomers and rotamers of this compound. This can be achieved using molecular mechanics methods, which are computationally efficient for exploring a large conformational space. The search will consider the puckering of the cyclobutane ring and the rotation around the single bonds of the benzyl and ester groups.

Quantum Mechanical Geometry Optimization and Energy Calculation

The geometries of the conformers identified in the initial search will be optimized using Density Functional Theory (DFT) calculations. A suitable level of theory, such as B3LYP with a 6-311G(d,p) basis set, is recommended for a balance of accuracy and computational cost.[4][5] Frequency calculations will be performed for each optimized structure to confirm that it corresponds to a true energy minimum and to obtain thermodynamic data, including zero-point vibrational energies.

Analysis of Conformational Parameters

For each optimized conformer, key geometrical parameters will be analyzed. These include:

-

Dihedral angles: To quantify the puckering of the cyclobutane ring and the orientation of the substituents.

-

Bond lengths and angles: To assess the extent of ring strain and the impact of substituents on the molecular geometry.

-

Relative energies: To determine the thermodynamic stability of each conformer.

Data Presentation

The quantitative data obtained from the proposed theoretical calculations will be summarized in the following tables for clarity and comparative analysis.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

| Axial | [Placeholder Value] |

| Equatorial | [Placeholder Value] |

Table 2: Key Dihedral Angles of this compound Conformers (°)

| Conformer | C1-C2-C3-C4 | C2-C1-C(O)O | O-C-O-CH2 |

| Axial | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] |

| Equatorial | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] |

Table 3: Selected Bond Lengths of this compound Conformers (Å)

| Conformer | C1-C2 | C2-C3 | C3=O | C1-C(O) |

| Axial | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] |

| Equatorial | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] |

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this whitepaper.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Crystal structure, Hirshfeld surface analysis and density functional theory study of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Benzyl 3-Oxocyclobutanecarboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-oxocyclobutanecarboxylate is a versatile bifunctional building block in organic synthesis, prized for its unique strained cyclobutane core. This four-membered ring system imparts conformational rigidity, a desirable trait in medicinal chemistry for enhancing binding affinity and metabolic stability of drug candidates. The presence of both a ketone and a benzyl ester allows for a wide range of chemical transformations, making it a valuable starting material for the synthesis of complex molecules, including spirocyclic compounds and derivatives for the development of novel therapeutics. Its utility is particularly highlighted in the synthesis of selective enzyme inhibitors.

Key Applications in Drug Discovery

The rigid, three-dimensional structure of the cyclobutane moiety is increasingly utilized by medicinal chemists to explore novel chemical space and improve the pharmacological properties of drug candidates. Incorporating the cyclobutane scaffold can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.

Synthesis of Janus Kinase (JAK) Inhibitors

A significant application of cyclobutane derivatives is in the development of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases. Small molecules that can selectively inhibit specific JAK isoforms are therefore highly sought after as therapeutic agents.

The cyclobutane core can serve as a rigid scaffold to orient pharmacophoric groups in a precise manner within the ATP-binding pocket of the kinase, leading to enhanced selectivity. For instance, the development of selective JAK1 inhibitors has utilized a cis-1,3-cyclobutane diamine linker to achieve excellent potency and selectivity within the JAK family.[1]

Experimental Protocols

The following protocols provide detailed methodologies for key transformations of this compound, forming the basis for the synthesis of more complex molecules like the precursors to JAK inhibitors.

Protocol 1: Reductive Amination of this compound

This protocol describes the conversion of the ketone functionality into a protected amine, a crucial step in the synthesis of many biologically active compounds.

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add benzylamine (1.2 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired N-Benzyl-3-(benzyloxycarbonyl)cyclobutanamine.

Quantitative Data:

| Reactant | Molar Ratio | Exemplary Yield (%) |

| This compound | 1.0 | 85-95 |

| Benzylamine | 1.2 | |

| Sodium triacetoxyborohydride | 1.5 |

Visualizations

Logical Workflow for Synthesis of a JAK Inhibitor Precursor

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors.[2] The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs.[3][4] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[3][4] The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in immunity, proliferation, and differentiation.[3][4][5] Dysregulation of this pathway is linked to various immune disorders, making JAKs attractive therapeutic targets.[2]

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. researchgate.net [researchgate.net]

- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 5. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Benzyl 3-Oxocyclobutanecarboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-oxocyclobutanecarboxylate is a versatile building block in medicinal chemistry, prized for its reactive β-keto ester functionality and the conformational rigidity imparted by the cyclobutane ring.[1] This scaffold serves as a valuable starting material for the synthesis of a diverse range of bioactive molecules, including enzyme inhibitors and modulators of the central nervous system. Its utility stems from the ability to undergo various chemical transformations, such as nucleophilic additions, reductions, and cyclizations, to construct complex molecular architectures.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds, with a focus on the preparation of trifluoromethyl-substituted pyrazoles, a class of compounds with significant interest in drug discovery.

Application: Synthesis of Trifluoromethyl-Substituted Pyrazoles

Trifluoromethyl-substituted pyrazoles are a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and agrochemicals.[2][3][4] The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The synthesis of these pyrazoles can be efficiently achieved through the condensation of a β-keto ester, such as this compound, with a suitable hydrazine derivative.

General Reaction Scheme:

The reaction proceeds via a condensation reaction between the ketone of this compound and a hydrazine, followed by cyclization and dehydration to form the pyrazole ring. The use of trifluoromethylated hydrazines allows for the direct incorporation of the trifluoromethyl group into the final product.

Caption: General reaction scheme for pyrazole synthesis.

Experimental Protocols

Protocol 1: Synthesis of Benzyl 1-(4-trifluoromethylphenyl)-1,4,5,6-tetrahydrocyclobuta[c]pyrazole-5-carboxylate

This protocol describes the synthesis of a trifluoromethyl-substituted pyrazole derivative starting from this compound and (4-trifluoromethylphenyl)hydrazine.

Materials:

-

This compound

-

(4-Trifluoromethylphenyl)hydrazine hydrochloride

-

Ethanol

-

Glacial Acetic Acid

-

Sodium Acetate

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-